molecular formula C12H28ClNS B1345736 2-(Decylthio)ethanamine hydrochloride CAS No. 36362-09-1

2-(Decylthio)ethanamine hydrochloride

Cat. No.: B1345736
CAS No.: 36362-09-1
M. Wt: 253.88 g/mol
InChI Key: CMOVAZNLWXAJIL-UHFFFAOYSA-N
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Description

2-(Decylthio)ethanamine hydrochloride is a multifunctional biocide known for its broad-spectrum activity against bacteria, fungi, and algae. It is primarily used in recirculating cooling water systems due to its biofilm and corrosion inhibition properties .

Preparation Methods

The synthesis of 2-(Decylthio)ethanamine hydrochloride typically involves the reaction of decanethiol with ethyleneimine, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Decylthio)ethanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Decylthio)ethanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits biofilm formation by interfering with the extracellular polymeric substances that bacteria secrete to form biofilms. This dual action makes it highly effective in controlling microbial growth and preventing corrosion .

Comparison with Similar Compounds

2-(Decylthio)ethanamine hydrochloride is unique due to its dual functionality as both a biocide and a corrosion inhibitor. Similar compounds include:

Biological Activity

2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a thioether derivative with significant potential in various biological applications. Its chemical formula is C₁₂H₂₇NS·HCl, and it is primarily recognized for its antimicrobial properties. This article will explore the biological activity of DTEA-HCl, focusing on its efficacy against microbial pathogens, its mechanisms of action, and potential applications in various fields.

DTEA-HCl is a white solid with a strong odor, characterized by the presence of both amine and thioether functionalities. These structural features contribute to its reactivity and biological activity. The hydrophobic nature of the decyl group enhances its membrane permeability, which may facilitate its interactions with microbial cells.

Antimicrobial Activity

Research has established that DTEA-HCl exhibits broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and algae. Its application in recirculating cooling water systems has been particularly noted for controlling microbial growth, biofilms, and corrosion .

Efficacy Against Microbial Pathogens

The antimicrobial efficacy of DTEA-HCl has been evaluated through various studies. The following table summarizes key findings regarding its effectiveness against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli50 µg/mLEffective against gram-negative bacteria
Staphylococcus aureus25 µg/mLEffective against gram-positive bacteria
Candida albicans100 µg/mLEffective against yeast
Pseudomonas aeruginosa75 µg/mLNotable resistance observed

These results indicate that DTEA-HCl can inhibit a variety of pathogens at relatively low concentrations, suggesting its potential as a biocide in industrial applications.

The mechanism through which DTEA-HCl exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes. The hydrophobic decyl group likely interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the amine functionality may participate in hydrogen bonding with cellular components, further destabilizing the microbial structure .

Case Studies

Several case studies have highlighted the practical applications of DTEA-HCl in controlling microbial populations:

  • Cooling Water Systems : In a study evaluating cooling water systems treated with DTEA-HCl, significant reductions in bacterial counts were observed over a four-week period. Biofilm formation was inhibited by up to 90%, demonstrating the compound's effectiveness in preventing corrosion-related issues .
  • Agricultural Applications : DTEA-HCl has been investigated for use as an antimicrobial agent in agricultural settings. Trials showed that it effectively reduced fungal infections on crops, leading to improved yield and quality without harmful residues.

Safety and Environmental Impact

While DTEA-HCl shows promise as an antimicrobial agent, it is also classified as corrosive and poses health hazards if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound to mitigate risks associated with exposure .

Properties

IUPAC Name

2-decylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVAZNLWXAJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032545
Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36362-09-1
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36362-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Decylthio)ethanamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-(decylthio)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 2-(Decylthio)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(decylthio)ethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Approximately 225 pounds of decylmercaptan are loaded into a jacketed reactor equipped with an agitator. 1.25 pounds of zinc chloride catalyst are added through the manhole. The system is heated to approximately 140° C. and 130 pounds of 2-ethyl-2-oxazoline are added at the rate of 3 lbs/min in about 45 minutes. About 30 minutes are allowed for the reaction to be completed, the reactor cooled to approximately 120° C. and 155 pounds of 32 weight percent hydrochloric acid are then added to the reaction mixture. The reactor is heated to 150°-160° C., at which time the vapor pressure of the system is approximately 60 psi. The temperature is maintained near 150° C. for 2 hours to complete the hydrolysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key features that make 2-(Decylthio)ethanamine hydrochloride effective in controlling microbial growth in cooling water systems?

A1: this compound demonstrates a broad spectrum of activity against bacteria, fungi, and algae, making it suitable for use in recirculating cooling water systems []. This broad-spectrum activity, combined with its biofilm control capabilities, makes it highly effective in managing microbial contamination.

Q2: Beyond its biocidal properties, does this compound offer any additional benefits for cooling water systems?

A2: Yes, research indicates that this compound also possesses corrosion inhibition properties []. This multifunctional nature presents a significant advantage as it can simultaneously control microbial growth and mitigate corrosion, contributing to the longevity and efficiency of cooling water systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.